![molecular formula C22H28N2O2 B287925 N,N'-Bis(4-butoxyphenyl)-1,2-ethanediimine](/img/structure/B287925.png)
N,N'-Bis(4-butoxyphenyl)-1,2-ethanediimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Bis(4-butoxyphenyl)-1,2-ethanediimine, commonly known as BBED, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBED is a symmetrical diimine that contains two butoxyphenyl groups attached to an ethylenediamine backbone.
Wirkmechanismus
The mechanism of action of BBED is not well understood. However, it is believed that BBED interacts with the electronic structure of materials, leading to changes in their charge transport properties.
Biochemical and Physiological Effects:
BBED has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BBED is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, BBED exhibits excellent charge transport properties, making it an ideal candidate for use in organic electronic devices. However, one of the limitations of BBED is its relatively low solubility in common solvents, which can make it challenging to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on BBED. One potential area of research is the development of new synthesis methods that can improve the solubility and yield of BBED. Additionally, further studies are needed to understand the mechanism of action of BBED and its potential applications in organic electronics and biomedical fields. Finally, the use of BBED in combination with other materials for the development of advanced electronic devices is an exciting area of research that warrants further investigation.
Conclusion:
In conclusion, BBED is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of BBED is relatively straightforward, and it exhibits excellent charge transport properties, making it an ideal candidate for use in organic electronic devices. Further research is needed to fully understand the mechanism of action of BBED and its potential applications in biomedical and electronic fields.
Synthesemethoden
The synthesis of BBED involves the reaction of 4-butoxyaniline with ethylenediamine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with acetic anhydride to yield BBED. The synthesis of BBED is relatively straightforward and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
BBED has been extensively studied for its potential applications in various fields. One of the most significant applications of BBED is in the field of organic electronics. BBED has been shown to exhibit excellent charge transport properties, making it an ideal candidate for use in organic electronic devices such as field-effect transistors and solar cells.
Eigenschaften
Produktname |
N,N'-Bis(4-butoxyphenyl)-1,2-ethanediimine |
---|---|
Molekularformel |
C22H28N2O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
N,N//'-bis(4-butoxyphenyl)ethane-1,2-diimine |
InChI |
InChI=1S/C22H28N2O2/c1-3-5-17-25-21-11-7-19(8-12-21)23-15-16-24-20-9-13-22(14-10-20)26-18-6-4-2/h7-16H,3-6,17-18H2,1-2H3 |
InChI-Schlüssel |
MSJYPRMNCZUDFI-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N=CC=NC2=CC=C(C=C2)OCCCC |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)N=CC=NC2=CC=C(C=C2)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.